molecular formula C10H8N2O2S B10851868 N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide

N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide

Cat. No.: B10851868
M. Wt: 220.25 g/mol
InChI Key: MDIKAACRDOZAQR-UHFFFAOYSA-N
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Description

N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with a pyridine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of N-hydroxy-5-(pyridin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

N-hydroxy-5-pyridin-4-ylthiophene-2-carboxamide

InChI

InChI=1S/C10H8N2O2S/c13-10(12-14)9-2-1-8(15-9)7-3-5-11-6-4-7/h1-6,14H,(H,12,13)

InChI Key

MDIKAACRDOZAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C(=O)NO

Origin of Product

United States

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